molecular formula C12H11N3O4 B11854633 Carbamic acid, (5-nitro-8-quinolinyl)-, ethyl ester CAS No. 53867-87-1

Carbamic acid, (5-nitro-8-quinolinyl)-, ethyl ester

Cat. No.: B11854633
CAS No.: 53867-87-1
M. Wt: 261.23 g/mol
InChI Key: HTMONYWYLOUMQA-UHFFFAOYSA-N
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Description

Ethyl (5-nitroquinolin-8-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group, a nitro group attached to the quinoline ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-nitroquinolin-8-yl)carbamate typically involves the reaction of 5-nitroquinoline-8-amine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of ethyl (5-nitroquinolin-8-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature and pressure to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-nitroquinolin-8-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (5-nitroquinolin-8-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (5-nitroquinolin-8-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbamate group can also interact with enzymes and proteins, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-nitroquinolin-8-yl)carbamate is unique due to the presence of the nitroquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other carbamates may not be suitable .

Properties

CAS No.

53867-87-1

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

ethyl N-(5-nitroquinolin-8-yl)carbamate

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)14-9-5-6-10(15(17)18)8-4-3-7-13-11(8)9/h3-7H,2H2,1H3,(H,14,16)

InChI Key

HTMONYWYLOUMQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2

Origin of Product

United States

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